(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride
Overview
Description
(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride: is a chemical compound with the molecular formula C8H9N3.2ClH. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride typically involves the reaction of benzimidazole derivatives with amines under specific conditions. One common method includes the reaction of benzimidazole with formaldehyde and ammonium chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug development. Its derivatives are studied for their pharmacological effects and potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. It is also utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzimidazole: The parent compound of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride, known for its broad range of biological activities.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, exhibiting different chemical and biological properties.
5-Nitrobenzimidazole:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3H-benzimidazol-5-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVTNMXYDMSSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267874-51-1 | |
Record name | (1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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